molecular formula C12H20N2O2 B7629558 1-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one

1-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one

Cat. No. B7629558
M. Wt: 224.30 g/mol
InChI Key: CFFKKAGYLVSGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one, also known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is commonly used as a research chemical. α-PPP has gained popularity in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of α-PPP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, which leads to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of α-PPP include increased heart rate, blood pressure, and body temperature. It also causes euphoria, alertness, and increased energy levels. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using α-PPP in lab experiments is its ability to stimulate the central nervous system, making it useful for studying the effects of stimulant drugs on the brain. However, its potential for adverse effects and toxicity limits its use in lab experiments.

Future Directions

For research on α-PPP include studying its effects on different neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Additionally, studies could investigate the potential therapeutic applications of α-PPP in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Finally, research could focus on developing safer and more effective cathinone derivatives for research purposes.

Synthesis Methods

α-PPP can be synthesized using different methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction is the most common method used for the synthesis of α-PPP. It involves the reaction of propiophenone with ammonium formate and formic acid, followed by reaction with pyrrolidine to produce the final product.

Scientific Research Applications

α-PPP has been extensively studied for its potential applications in various fields of research. In neuroscience, α-PPP has been used to study the effects of stimulant drugs on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, resulting in increased alertness, attention, and arousal.
In pharmacology, α-PPP has been used to study the structure-activity relationship of cathinone derivatives. It has been shown to have a similar structure and activity to other cathinone derivatives, such as methcathinone and mephedrone.
In toxicology, α-PPP has been used to study the toxicity of cathinone derivatives. It has been shown to have similar toxic effects to other cathinone derivatives, such as hyperthermia, seizures, and cardiovascular effects.

properties

IUPAC Name

1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-10(12(16)13-7-4-5-8-13)14-9-3-2-6-11(14)15/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFKKAGYLVSGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.